molecular formula C23H22N4O5S B2585986 N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112399-76-4

N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2585986
CAS No.: 1112399-76-4
M. Wt: 466.51
InChI Key: IABFEROZZLZGPX-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H22N4O5S and its molecular weight is 466.51. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antiproliferative effects, antioxidant capabilities, and antimicrobial activities based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

N 2H 1 3 benzodioxol 5 yl 2 3 ethyl 8 methoxy 5 methyl 4 oxo 3H 4H 5H pyrimido 5 4 b indol 2 yl sulfanylacetamide\text{N 2H 1 3 benzodioxol 5 yl 2 3 ethyl 8 methoxy 5 methyl 4 oxo 3H 4H 5H pyrimido 5 4 b indol 2 yl sulfanylacetamide}

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The IC50 values (the concentration required to inhibit 50% of cell proliferation) indicate its potency:

Cell Line IC50 (µM) Comparison with Standard Agents
MCF-71.2Comparable to Doxorubicin
HCT 1163.7Moderate activity
HEK 2935.3Low to moderate activity

The compound showed selective activity against the MCF-7 cell line, which is notable for breast cancer treatment. Other derivatives of similar structure displayed varying degrees of activity but often suffered from low solubility issues that could affect bioavailability and efficacy .

Antioxidant Activity

In addition to its antiproliferative effects, the compound has been evaluated for its antioxidant properties. Several derivatives were tested for their ability to scavenge free radicals and reduce oxidative stress:

Compound Antioxidant Activity (Assay Method) Result
Compound ADPPH ScavengingHigh
Compound BABTS AssayModerate
Compound CFRAP TestSignificant

The antioxidant activity of the compound was found to be superior to that of standard antioxidants like BHT (Butylated Hydroxytoluene), indicating its potential utility in preventing oxidative damage in biological systems .

Antimicrobial Activity

The antimicrobial efficacy of N-(2H-1,3-benzodioxol-5-yl)-2-(...) has also been assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial Strain MIC (µM) Activity Type
E. faecalis8Gram-positive
S. aureus16Gram-positive
E. coli32Gram-negative

The compound demonstrated notable antibacterial activity particularly against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus .

Case Studies and Research Findings

In a series of studies focusing on the biological activities of related compounds, it was observed that structural modifications can significantly influence both the potency and spectrum of activity:

  • Study on Structural Variants : Variants with different substituents on the benzodioxole moiety showed enhanced activity profiles against specific cancer cell lines compared to the original compound.
  • Mechanistic Insights : Research indicated that the antiproliferative action may be linked to the induction of apoptosis in cancer cells through mitochondrial pathways.
  • Synergistic Effects : Combinations with other chemotherapeutic agents have shown potential synergistic effects, enhancing overall efficacy while reducing required dosages.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-4-27-22(29)21-20(15-10-14(30-3)6-7-16(15)26(21)2)25-23(27)33-11-19(28)24-13-5-8-17-18(9-13)32-12-31-17/h5-10H,4,11-12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABFEROZZLZGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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